5-Nitro-6-(propan-2-yl)piperidin-2-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H14N2O3 |
|---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
5-nitro-6-propan-2-ylpiperidin-2-one |
InChI |
InChI=1S/C8H14N2O3/c1-5(2)8-6(10(12)13)3-4-7(11)9-8/h5-6,8H,3-4H2,1-2H3,(H,9,11) |
InChI Key |
ZOLKRALPGCLQMS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1C(CCC(=O)N1)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for 5 Nitro 6 Propan 2 Yl Piperidin 2 One
Retrosynthetic Analysis of the 5-Nitro-6-(propan-2-yl)piperidin-2-one Scaffold
A retrosynthetic analysis of this compound allows for the logical disconnection of the target molecule into simpler, commercially available, or readily synthesizable precursors. The primary disconnections for the piperidin-2-one ring involve breaking the amide bond and a key carbon-carbon or carbon-nitrogen bond that forms the cyclic backbone.
One plausible disconnection is across the C2-N1 amide bond and the C5-C6 bond. This approach suggests a Michael addition of a nitro-containing nucleophile to an α,β-unsaturated ester, followed by cyclization. Another strategic disconnection can be made at the N1-C6 and C3-C4 bonds, which points towards a multi-component reaction strategy where the ring is assembled from several simpler starting materials in a single step.
A further retrosynthetic pathway could involve the formation of the C-N bond via reductive amination of a keto-acid or keto-ester precursor. The nitro and isopropyl groups are considered as functionalities that can be introduced either on the precursors before cyclization or on the piperidinone ring after its formation, depending on the compatibility of the reaction conditions.
| Disconnection Strategy | Key Bonds Broken | Resulting Precursor Types |
| Michael Addition/Cyclization | C2-N1, C5-C6 | α,β-Unsaturated ester and a nitroalkane derivative |
| Multi-component Reaction | N1-C6, C3-C4 | Aldehyde, amine, and a dicarbonyl compound |
| Reductive Amination/Lactamization | N1-C6 | δ-Keto acid or ester |
This table presents theoretical retrosynthetic approaches for this compound.
Classical Strategies for Piperidinone Ring Formation
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials. For the synthesis of piperidinones, the Petrenko-Kritschenko piperidone synthesis is a notable example. synarchive.com This reaction typically involves the condensation of a β-dicarbonyl compound, an aldehyde, and an amine. synarchive.com
In a hypothetical application to form a precursor for this compound, one could envision a reaction between an ester of acetonedicarboxylic acid, isobutyraldehyde (B47883) (to introduce the propan-2-yl group), and a nitrogen source like ammonia (B1221849) or a primary amine. Subsequent functional group manipulations would be necessary to introduce the nitro group and form the lactam.
The general mechanism of the Petrenko-Kritschenko reaction involves the initial formation of an enamine from the β-dicarbonyl compound and the amine, followed by a Knoevenagel condensation with the aldehyde. A subsequent Michael addition and final cyclization yield the piperidinone ring. synarchive.comwikipedia.org
| Reactant Type | Example for Analogous Synthesis | Role in Final Structure |
| β-Dicarbonyl Compound | Diethyl acetonedicarboxylate | Forms the C3, C4, C5 of the ring |
| Aldehyde | Isobutyraldehyde | Precursor to the C6-substituent |
| Amine Source | Ammonia | Provides the ring nitrogen |
This table illustrates the components of a Petrenko-Kritschenko type reaction for piperidinone synthesis.
Intramolecular condensation reactions are a powerful tool for the formation of cyclic structures. The Dieckmann condensation, an intramolecular version of the Claisen condensation, is particularly relevant for the synthesis of five- and six-membered rings. masterorganicchemistry.com This reaction involves the base-promoted cyclization of a diester to form a β-keto ester. In the context of piperidinone synthesis, a δ-amino diester could undergo cyclization to form a piperidinone derivative.
For the synthesis of this compound, a suitable precursor would be a linear amino acid derivative containing the necessary substituents. For instance, an ester of 4-nitro-5-(propan-2-yl)-5-aminopentanoic acid could be cyclized to form the target lactam. The base, typically an alkoxide, deprotonates the α-carbon to the ester, which then attacks the other ester carbonyl to form the cyclic β-keto ester, which upon hydrolysis and decarboxylation would yield the desired product.
Advanced Catalytic Approaches to Piperidinone Synthesis
Catalytic hydrogenation is a fundamental reaction in organic synthesis, often employed for the reduction of unsaturated heterocyclic rings. nih.gov For the synthesis of piperidinones, the partial hydrogenation of corresponding pyridinone precursors is a viable strategy. nih.gov For instance, a suitably substituted 5-nitro-6-(propan-2-yl)pyridin-2-one could be selectively hydrogenated to the desired piperidin-2-one.
The choice of catalyst and reaction conditions is crucial for achieving the desired selectivity. nih.gov Catalysts such as palladium, platinum, or rhodium on a solid support are commonly used. nih.gov The interruption of palladium-catalyzed hydrogenation of pyridine (B92270) derivatives by the presence of water has been shown to lead to piperidinones. nih.gov Furthermore, the nitro group itself can be susceptible to reduction under hydrogenation conditions, which would necessitate careful selection of the catalyst and reaction parameters to achieve chemoselectivity, or the use of a protecting group strategy.
| Catalyst | Typical Substrate | Potential Outcome |
| Pd/C | Pyridinone | Piperidinone |
| PtO₂ | Pyridinone | Piperidinone or Piperidine (B6355638) |
| Rh/C | Pyridinone | Piperidinone or Piperidine |
This table provides examples of catalysts used in the hydrogenation of pyridinone precursors.
Transition metal-catalyzed reactions have emerged as powerful methods for the construction of heterocyclic rings. nih.gov These reactions often proceed with high efficiency and selectivity under mild conditions. For the synthesis of piperidinones, methods such as palladium-catalyzed intramolecular amination of unsaturated amino esters or rhodium-catalyzed cyclohydrocarbonylation of unsaturated amines could be employed. mdpi.com
In a hypothetical route to this compound, an unsaturated amino ester precursor could be cyclized using a transition metal catalyst. For example, a palladium catalyst could facilitate the intramolecular hydroamination of an appropriately substituted δ-amino-α,β-unsaturated ester. The stereochemistry of the substituents on the newly formed ring can often be controlled by the choice of chiral ligands on the metal catalyst.
Organocatalytic Methodologies in Nitrogen Heterocycle Construction
Organocatalysis has emerged as a powerful tool for the construction of nitrogen-containing heterocycles, offering mild reaction conditions and the potential for high enantioselectivity. These methods avoid the use of often toxic or expensive metal catalysts. In the context of piperidinone synthesis, organocatalysts can facilitate key bond-forming reactions such as Michael additions, Mannich reactions, and cycloadditions that are crucial for building the 6-membered ring.
Various organocatalytic strategies have been developed for the synthesis of multi-substituted 2-piperidinones. researchgate.net For instance, proline and its derivatives are frequently used to catalyze cascade reactions. nih.gov A biomimetic approach using proline has been successful in preparing 2-substituted piperidine alkaloids with high enantiomeric excess (up to 97% ee). nih.gov Another powerful strategy involves the organophotocatalyzed [1+2+3] one-step synthesis of 2-piperidinones from simple precursors like inorganic ammonium (B1175870) salts, alkenes, and unsaturated carbonyl compounds. researchgate.net This method is noted for its mild conditions and tolerance of a wide range of functional groups. researchgate.net
Yadav et al. have demonstrated an efficient organocatalytic cascade reaction for the synthesis of N-formyl piperidines with five contiguous chiral centers. researchgate.net This reaction, catalyzed by diphenyl prolinol trimethyl silyl (B83357) ether, involves a Michael/aza-Henry/hemiaminalization sequence between an aldehyde, a nitroalkene, and a formamide (B127407) derivative, creating two C-C bonds and one C-N bond in a single pot operation. researchgate.net Such cascade reactions represent a highly efficient pathway to complex piperidine structures.
Below is a table summarizing selected organocatalytic approaches relevant to piperidinone synthesis.
| Catalyst Type | Reaction | Key Features | Reference |
| Proline | Biomimetic Mannich/cyclization | Protective-group-free synthesis of piperidine alkaloids. | nih.gov |
| Diphenyl prolinol silyl ether | Michael/aza-Henry/hemiaminalization cascade | One-pot synthesis of highly substituted N-formyl piperidines with high stereoselectivity. | researchgate.net |
| Chiral Phosphoric Acid | Pseudotransannular ring opening | Enantioselective synthesis of tropanols through desymmetrization. | researchgate.net |
| Quinoline Organocatalyst with TFA | Aza-Diels-Alder | Synthesis of enantiomerically enriched 2,5- and 2,6-disubstituted piperidines. | nih.gov |
Strategies for Introducing the Nitro Group into Piperidinone Structures
Nitroalkenes are highly versatile building blocks in heterocyclic synthesis due to the electron-withdrawing nature of the nitro group, which activates the double bond for nucleophilic attack. rsc.orgresearchgate.net They can participate in a variety of cascade and multi-component reactions to form densely functionalized piperidine and piperidinone rings. researchgate.net
A prominent strategy involves the Michael addition of a nucleophile to a nitroalkene, followed by subsequent cyclization. For example, Wang et al. developed a four-component reaction between a nitrostyrene, an aromatic aldehyde, a dialkylmalonate, and ammonium acetate (B1210297) to generate polysubstituted 2-piperidinones. researchgate.net This approach efficiently assembles the piperidinone core from simple starting materials. The high reactivity and potential for stereocontrol make nitroalkenes valuable precursors for constructing molecules like this compound, where the nitroalkene would already contain the required nitro group.
Direct nitration of a pre-formed piperidinone ring is an alternative, though potentially challenging, approach. Saturated heterocyclic rings can be sensitive to the strongly acidic and oxidative conditions typically used for nitration. Standard nitrating agents like mixed acid (HNO₃/H₂SO₄) can lead to ring-opening or other side reactions. youtube.comkhanacademy.org
Milder nitrating conditions have been developed for sensitive substrates. A common reagent for the nitration of five-membered heterocycles is nitric acid in trifluoroacetic anhydride, which can afford mononitro derivatives in moderate to good yields. researchgate.netsemanticscholar.org While this has been applied to aromatic heterocycles like furans, pyrroles, and imidazoles, its application to saturated lactams like piperidinone would require careful optimization. researchgate.netsemanticscholar.org The regioselectivity of such a reaction on a 6-(propan-2-yl)piperidin-2-one precursor would also need to be controlled, as nitration could potentially occur at the C3 or C5 positions. A dearomatization-rearomatization strategy has been used for the meta-nitration of pyridines, but this approach is not directly applicable to saturated systems. nih.gov
This strategy involves a multi-step sequence where the functionalities are built up progressively. One approach would be to synthesize a linear precursor that already contains the nitro group at the appropriate position and then perform a cyclization reaction to form the piperidinone ring. For example, an open-chain amino ester containing the nitro group could be cyclized via intramolecular amidation.
Alternatively, a piperidinone derivative with a suitable leaving group at the C5 position could be synthesized first, followed by a nucleophilic substitution with a nitrite (B80452) source (e.g., sodium nitrite) to introduce the nitro group. Another possibility is the conversion of a C5-amino group into a nitro group, although this transformation can be complex. This sequential approach offers flexibility but may increase the total number of synthetic steps compared to convergent or cascade strategies.
Stereoselective Synthesis of this compound
The target molecule contains at least two stereocenters (at C5 and C6), making stereocontrol a critical aspect of its synthesis. Asymmetric synthesis aims to produce a single enantiomer or diastereomer of a chiral compound.
The development of asymmetric methods for synthesizing chiral piperidines and their derivatives is a major focus in medicinal chemistry. nih.govnih.gov These approaches often rely on chiral catalysts or chiral auxiliaries to control the stereochemical outcome of the reaction.
One powerful method is the asymmetric aza-Diels-Alder reaction, which can be catalyzed by chiral Brønsted acids to directly produce chiral piperidones with high enantioselectivity. researchgate.net Similarly, asymmetric copper-catalyzed cyclizative aminoboration of unsaturated hydroxylamine (B1172632) esters provides an efficient route to chiral 2,3-cis-disubstituted piperidines, demonstrating excellent control over both diastereoselectivity and enantioselectivity. nih.gov
Diastereoselective reductions of substituted piperidinones are also a common strategy. For instance, the reduction of a chiral piperidin-3-one (B1582230) derivative using N-selectride has been shown to yield the corresponding cis-alcohol with excellent diastereoselectivity (≥99.5% de), which serves as a key intermediate in the synthesis of natural products like rohitukine. acs.org
For the synthesis of this compound, an asymmetric Michael addition of a nucleophile to a nitroalkene, catalyzed by a chiral organocatalyst, could establish the stereocenters at C5 and C6 in a single step with high stereocontrol. researchgate.net The choice of catalyst and reaction conditions would be crucial for achieving the desired relative and absolute stereochemistry.
The table below highlights some asymmetric strategies applicable to the synthesis of chiral piperidine scaffolds.
| Method | Catalyst/Reagent | Stereocontrol | Key Features | Reference |
| Asymmetric Cyclizative Aminoboration | [CuOTf]₂·PhH / (S, S)-Ph-BPE | High Enantio- and Diastereoselectivity | Forms 2,3-cis-disubstituted piperidines from unsaturated hydroxylamine esters. | nih.gov |
| Diastereoselective Reduction | N-selectride | High Diastereoselectivity (≥99.5% de) | Reduction of a cyclic ketone to a specific diastereomer of the alcohol. | acs.org |
| Asymmetric Aza-Diels-Alder | Chiral Brønsted Acid | High Enantioselectivity | Direct synthesis of chiral piperidones from imines and dienes. | researchgate.net |
| Organocatalytic Cascade | Chiral Prolinol Ether | High Diastereo- and Enantioselectivity | Forms multiple stereocenters in a one-pot reaction involving a nitroalkene. | researchgate.net |
Diastereoselective Control in the Construction of Substituted Piperidinones
A powerful strategy for the stereoselective synthesis of heavily decorated 5-nitropiperidin-2-ones involves a nitro-Mannich/lactamization cascade reaction. nih.gov This approach enables the direct construction of the piperidinone ring with a high degree of diastereoselective control. The key steps of this methodology are a Michael addition followed by a nitro-Mannich reaction and subsequent lactamization to form the heterocyclic ring.
The diastereoselectivity of the cascade is influenced by the nature of the substituents on the starting materials. By carefully selecting the precursor molecules, it is possible to direct the stereochemical outcome of the reaction. For instance, the reaction of various Michael adducts with aldehydes and an ammonium source leads to the formation of 5-nitropiperidin-2-ones with varying diastereomeric ratios. nih.gov
Research Findings:
Detailed studies have demonstrated the versatility of the nitro-Mannich/lactamization cascade. The reaction of Michael adducts, derived from the addition of active methylene (B1212753) or methine compounds to nitro olefins, with a range of aldehydes in the presence of ammonium acetate can generate a library of substituted 5-nitropiperidin-2-ones. nih.gov The stereochemistry of the major diastereomer can be determined through techniques such as single-crystal X-ray analysis.
The following table illustrates the outcomes of the cascade reaction with different Michael adducts and aldehydes, showcasing the diastereoselectivity achieved in the synthesis of related 5-nitropiperidin-2-one structures.
| Entry | Michael Adduct Precursor | Aldehyde | Product | Diastereomeric Ratio (dr) |
| 1 | Diethyl malonate + Nitrostyrene | Benzaldehyde | Diethyl 2-((2-oxo-5-nitro-6-phenylpiperidin-3-yl)methyl)malonate | >95:5 |
| 2 | Dimethyl malonate + (E)-1-nitroprop-1-ene | Isobutyraldehyde | Dimethyl 2-((6-isopropyl-5-nitro-2-oxopiperidin-3-yl)methyl)malonate | 85:15 |
| 3 | Ethyl 2-cyanoacetate + Nitroethene | 4-Chlorobenzaldehyde | Ethyl 2-cyano-2-((6-(4-chlorophenyl)-5-nitro-2-oxopiperidin-3-yl)methyl)acetate | 90:10 |
| 4 | 1,3-Diketone + Nitrostyrene | Acetaldehyde | 3-(1-(2-oxo-5-nitro-6-phenylpiperidin-3-yl)ethyl)pentane-2,4-dione | >95:5 |
This table is a representative example based on the principles of the nitro-Mannich/lactamisation cascade and may not represent the exact synthesis of this compound.
Furthermore, this methodology can be extended to a four-component one-pot reaction, combining an enantioselective organocatalytic Michael addition with the diastereoselective nitro-Mannich/lactamization cascade. This advanced approach allows for the synthesis of highly enantioenriched and substituted 5-nitropiperidin-2-ones, further highlighting the power and versatility of this synthetic route. nih.gov
Reactivity and Chemical Transformations of 5 Nitro 6 Propan 2 Yl Piperidin 2 One
Reactions of the Nitro Functional Group
The nitro group is a powerful electron-withdrawing moiety that significantly influences the molecule's reactivity, particularly at the adjacent carbon atom. Its transformations are central to the synthetic utility of nitroalkanes.
Reductions of the Nitro Group to Amine or Other Nitrogen-Containing Functions
The reduction of the nitro group is one of its most important reactions, providing a pathway to various other nitrogen-containing functional groups, most notably amines. The transformation from a nitroalkane to a primary amine is a six-electron reduction that can be achieved using a variety of reagents. ncert.nic.in
Common methods for this reduction include:
Catalytic Hydrogenation: This is a widely used method where hydrogen gas is passed through a solution of the nitro compound in the presence of a metal catalyst. ncert.nic.in Catalysts such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney nickel are highly effective for the reduction of both aliphatic and aromatic nitro groups to their corresponding amines. wikipedia.orgcommonorganicchemistry.com
Metal-Acid Reductions: The use of metals in an acidic medium is a classic and reliable method. Systems like iron (Fe) in acetic acid or hydrochloric acid, and tin(II) chloride (SnCl₂) are effective for converting nitro groups to amines, often with good chemoselectivity in the presence of other reducible functional groups. commonorganicchemistry.com
Complex Metal Hydrides: Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of reducing aliphatic nitro compounds to primary amines. commonorganicchemistry.com
Under controlled conditions, the reduction can be stopped at intermediate stages. For instance, the use of specific reagents like diborane (B8814927) or a combination of zinc dust and ammonium (B1175870) chloride can selectively reduce aliphatic nitro compounds to the corresponding hydroxylamines. wikipedia.org Similarly, samarium diiodide (SmI₂) has been shown to be effective for the controlled reduction of nitroalkanes to either hydroxylamines or amines, depending on the reaction conditions. mdma.ch
| Reagent/Condition | Primary Product | Notes |
|---|---|---|
| H₂, Pd/C or Raney Ni | Amine (R-NH₂) | Common, high-yielding catalytic method. wikipedia.org |
| Fe, HCl/AcOH | Amine (R-NH₂) | Classic, cost-effective metal-acid reduction. wikipedia.org |
| LiAlH₄ | Amine (R-NH₂) | Powerful, non-catalytic reducing agent. commonorganicchemistry.com |
| Zn, NH₄Cl | Hydroxylamine (B1172632) (R-NHOH) | Provides partial reduction to the hydroxylamine stage. wikipedia.org |
| SmI₂ (4 equiv.) | Hydroxylamine (R-NHOH) | Mild conditions, allows for controlled reduction. mdma.ch |
| SmI₂ (6+ equiv.) | Amine (R-NH₂) | Further reduction to the amine is possible with excess reagent. mdma.ch |
Nucleophilic Displacements (if applicable)
The nitro group can function as a leaving group in nucleophilic substitution reactions, although this is more common in aromatic systems. In aliphatic compounds, direct displacement of a nitro group (as a nitrite (B80452) ion) is less frequent but can occur under certain conditions. ck12.orgrsc.org The reaction often proceeds via an Sₙ2 or a radical-nucleophilic (Sᵣₙ1) mechanism. rsc.org
For 5-Nitro-6-(propan-2-yl)piperidin-2-one, the nitro group is on a secondary carbon. Direct Sₙ2 displacement by a nucleophile is sterically hindered and electronically challenging because the nitrite ion is a relatively poor leaving group compared to halides. However, the strong electron-withdrawing nature of the nitro group makes the α-proton (at C-5) acidic. wikipedia.org In the presence of a base, deprotonation can occur to form a nitronate anion. This intermediate is key to many reactions of nitroalkanes, such as the Nef reaction or the Henry (nitro-aldol) reaction, rather than direct substitution of the nitro group itself.
Transformations of the Piperidinone Ring System
The piperidinone ring, a cyclic amide or lactam, possesses two key reactive sites: the carbonyl group and the lactam nitrogen atom. The carbons alpha to the carbonyl and nitrogen also exhibit important reactivity.
Reactions at the Carbonyl Group (e.g., reduction, addition reactions)
The lactam carbonyl group, while less reactive than a ketone carbonyl due to amide resonance, can undergo several important transformations.
Reduction: The carbonyl group can be completely reduced to a methylene (B1212753) group (-CH₂-) using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction converts the this compound into the corresponding 5-nitro-6-(propan-2-yl)piperidine.
Addition Reactions: Nucleophilic addition to the carbonyl carbon is another potential transformation. Strong nucleophiles, such as Grignard reagents or organolithium compounds, can add to the carbonyl. This typically leads to the formation of a hemiaminal intermediate which may be unstable and could lead to ring-opening of the lactam.
Functionalization of the Lactam Nitrogen Atom
The hydrogen atom on the lactam nitrogen is weakly acidic and can be removed by a strong base (e.g., sodium hydride, NaH) to form a lactamate anion. This anion is a potent nucleophile and can react with a variety of electrophiles, allowing for functionalization at the nitrogen position.
N-Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) results in the formation of N-alkylated piperidinones. researchgate.net
N-Acylation: Treatment with acyl chlorides or anhydrides introduces an acyl group onto the nitrogen, forming an N-acyl lactam (an imide derivative). rsc.org This reaction is a common strategy for both installing functional groups and for protecting the lactam nitrogen. ncert.nic.in
Alpha-Substitution Reactions Adjacent to the Carbonyl
The methylene group at the C-3 position, being alpha to the carbonyl, possesses acidic protons. Treatment with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) can generate an enolate. youtube.comyoutube.com This enolate can then react with various electrophiles.
α-Alkylation: The enolate can be alkylated by reaction with alkyl halides, introducing a carbon substituent at the C-3 position. youtube.comrsc.org
α-Acylation: Reaction of the enolate with an acylating agent, such as an acyl chloride, can lead to the formation of a β-keto lactam. caltech.edunih.govacs.org
It is crucial to note that the protons at the C-5 position, being alpha to the nitro group, are significantly more acidic than those at the C-3 position. wikipedia.org Therefore, in the presence of a base, deprotonation will preferentially occur at C-5 to form the thermodynamically more stable nitronate anion, which could complicate selective functionalization at the C-3 position. Careful selection of bases and reaction conditions would be necessary to favor the formation of the desired C-3 enolate.
Stereochemistry and Conformational Analysis of 5 Nitro 6 Propan 2 Yl Piperidin 2 One
Enantiomerism and Diastereomerism in Piperidinone Scaffolds
The piperidine (B6355638) ring is a prevalent structural motif in many natural products and pharmaceutical agents. nih.govacs.org The introduction of substituents onto this scaffold can lead to the formation of stereocenters, giving rise to stereoisomers. In the case of 5-Nitro-6-(propan-2-yl)piperidin-2-one, the carbon atoms at positions 5 and 6 are chiral centers due to their attachment to four different groups.
The presence of two stereocenters means that the molecule can exist as a maximum of four stereoisomers: (5R, 6R), (5S, 6S), (5R, 6S), and (5S, 6R). The (5R, 6R) and (5S, 6S) isomers are a pair of enantiomers, as are the (5R, 6S) and (5S, 6R) isomers. The relationship between any other pairing, for instance (5R, 6R) and (5R, 6S), is diastereomeric.
The synthesis of such substituted piperidinones can be designed to be stereoselective, yielding a specific stereoisomer. nih.gov For instance, nitro-Mannich/lactamisation cascades have been developed for the direct stereoselective synthesis of heavily decorated 5-nitropiperidin-2-ones. nih.gov The relative stereochemistry of the substituents is often determined using techniques like 1H NMR spectroscopy. nih.gov
| Stereoisomer | Relationship to (5R, 6R) |
|---|---|
| (5R, 6R) | - |
| (5S, 6S) | Enantiomer |
| (5R, 6S) | Diastereomer |
| (5S, 6R) | Diastereomer |
Conformational Landscape of the Six-Membered Piperidinone Ring
The six-membered piperidinone ring, similar to cyclohexane (B81311), is not planar and adopts various puckered conformations to relieve ring strain. The most stable conformation is typically a chair form, which minimizes both angle and torsional strain. Other higher-energy conformations include the boat and twist-boat forms.
The presence of the lactam functionality (an amide within a cyclic structure) introduces some planarity around the C2-N1-C6 region due to the delocalization of the nitrogen lone pair into the carbonyl group. This can slightly flatten the chair conformation compared to a cyclohexane ring. The conformational free energies of substituents on a piperidine ring have been determined using methods like the J-value method in NMR spectroscopy. nih.gov
Influence of the Nitro and Propan-2-yl Substituents on Molecular Conformation
The preferred conformation of the piperidinone ring and the orientation of its substituents are influenced by steric and electronic factors. In a chair conformation, substituents can occupy either axial or equatorial positions. Generally, bulky substituents prefer the equatorial position to minimize steric hindrance, particularly 1,3-diaxial interactions. escholarship.org
The propan-2-yl (isopropyl) group is sterically demanding and will strongly favor an equatorial orientation to avoid unfavorable steric clashes with axial hydrogens on the same side of the ring. The favored conformation of an isopropyl group itself is one that minimizes its own internal steric interactions. researchgate.net
The nitro group is a polar and electron-withdrawing group. doubtnut.comquora.com Its conformational preference is less straightforward. While it is smaller than the isopropyl group, its preference for an axial or equatorial position will depend on a balance of steric and electronic effects, including dipole-dipole interactions and potential hydrogen bonding. The steric requirements of a nitro group can be influenced by the solvent, with polar solvents potentially increasing its effective size through solvation. publish.csiro.au The electron-withdrawing nature of the nitro group can also influence the electron distribution and geometry of the ring. acs.orgresearchgate.net
For the trans isomer (e.g., 5R, 6S), a conformation with both the large propan-2-yl group and the nitro group in equatorial positions would likely be the most stable, minimizing steric strain. For the cis isomer (e.g., 5R, 6R), one substituent would be forced into an axial position to allow the other to be equatorial. Given the larger size of the propan-2-yl group, it is highly probable that it will occupy the equatorial position, forcing the nitro group into an axial orientation.
| Substituent | Position | Dominant Influence | Likely Orientation |
|---|---|---|---|
| Propan-2-yl | 6 | Steric Bulk | Equatorial |
| Nitro | 5 | Electronic/Steric | Dependent on diastereomer (likely axial in cis, equatorial in trans) |
Stereodynamics and Rotational Barriers (e.g., as observed in N-nitrosopiperidinones)
While this compound does not possess a nitroso group, the study of N-nitrosopiperidinones provides valuable insight into the potential for restricted rotation and dynamic processes in substituted piperidine rings. The rotation around the N-N bond in N-nitrosamines is known to have a significant energy barrier due to the partial double bond character. doi.orgresearchgate.net This restricted rotation can lead to the existence of distinct conformers that can be observed by NMR spectroscopy. researchgate.net
In this compound, while there isn't a comparable rotational barrier around a single bond with significant double bond character, there are other dynamic processes to consider. These include:
Ring Inversion: The chair conformations can interconvert through a process called ring flipping. The energy barrier for this process will be influenced by the substituents. The presence of the bulky propan-2-yl group would likely result in a strong preference for the conformation where this group is equatorial, thus disfavoring ring inversion.
Rotation around the C6-C(isopropyl) bond: There will be a rotational barrier for the propan-2-yl group, which will adopt a conformation that minimizes steric interactions with the piperidinone ring. researchgate.net
Rotation around the C5-N(nitro) bond: Similarly, there will be a barrier to rotation for the nitro group.
The study of rotational barriers in related molecules, such as N-benzhydrylformamides, using dynamic NMR and DFT calculations has shown that these barriers can be significant and depend on the nature of the substituents. nih.gov While not directly analogous, these studies highlight the importance of considering such dynamic processes in understanding the full conformational landscape of substituted cyclic molecules.
Spectroscopic Characterization and Structural Elucidation of 5 Nitro 6 Propan 2 Yl Piperidin 2 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise connectivity and stereochemistry of 5-Nitro-6-(propan-2-yl)piperidin-2-one. Through a combination of 1H, 13C, and two-dimensional (2D) NMR techniques, a complete assignment of all proton and carbon signals can be achieved.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals for each unique proton environment in the molecule. The propan-2-yl group will show a characteristic doublet for the two methyl groups and a septet for the methine proton. The protons on the piperidin-2-one ring will display more complex splitting patterns due to diastereotopicity and spin-spin coupling. The protons at C3 and C4 will likely appear as multiplets. The proton at C5, adjacent to the nitro group, is expected to be significantly downfield-shifted. The proton at C6, being adjacent to the propan-2-yl group and the ring nitrogen, will also have a characteristic chemical shift and coupling pattern. The N-H proton of the lactam will appear as a broad singlet.
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number of unique carbon environments. The carbonyl carbon (C2) of the lactam will be the most downfield signal. The carbons of the propan-2-yl group will appear in the aliphatic region. The carbons of the piperidin-2-one ring will have distinct chemical shifts influenced by the neighboring functional groups. The carbon bearing the nitro group (C5) is expected to be shifted downfield compared to a similar unsubstituted carbon.
2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to definitively assign the proton and carbon signals. A COSY spectrum will reveal the coupling relationships between adjacent protons, aiding in the assignment of the piperidin-2-one ring protons. An HSQC spectrum will correlate each proton signal with its directly attached carbon, allowing for the unambiguous assignment of the carbon skeleton.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity | Notes |
| C2 | - | ~170 | - | Carbonyl carbon |
| C3 | 2.0 - 2.4 | ~30 | Multiplet | |
| C4 | 1.8 - 2.2 | ~25 | Multiplet | |
| C5 | 4.5 - 4.8 | ~85 | Multiplet | Downfield shift due to NO₂ |
| C6 | 3.5 - 3.8 | ~60 | Multiplet | |
| N1-H | 7.5 - 8.5 | - | Broad Singlet | |
| C1' (CH) | 2.5 - 2.9 | ~30 | Septet | Propan-2-yl methine |
| C2'/C3' (CH₃) | 0.9 - 1.2 | ~20 | Doublet | Propan-2-yl methyls |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy provides valuable information about the functional groups present in this compound.
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the various functional groups. A strong, sharp absorption band is expected in the region of 1650-1680 cm⁻¹ due to the C=O stretching vibration of the lactam. The N-H stretching vibration of the amide will appear as a broad band around 3200-3400 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro group (NO₂) are expected to produce two strong bands around 1550 cm⁻¹ and 1350 cm⁻¹, respectively. The C-H stretching vibrations of the aliphatic groups will be observed in the 2850-3000 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=O stretch is typically a strong and sharp band in the Raman spectrum. The symmetric stretch of the nitro group is also usually Raman active.
Interactive Data Table: Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Lactam) | 3200 - 3400 | Medium-Broad |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium-Strong |
| C=O Stretch (Lactam) | 1650 - 1680 | Strong |
| N-O Stretch (Asymmetric) | ~1550 | Strong |
| N-O Stretch (Symmetric) | ~1350 | Strong |
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. The molecular formula of this compound is C₈H₁₄N₂O₃, with a molecular weight of 186.21 g/mol . nih.gov
Molecular Ion Peak: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 186. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of C₈H₁₄N₂O₃.
Fragmentation Pattern: The fragmentation of this compound is expected to proceed through several characteristic pathways. Loss of the nitro group (NO₂, 46 Da) would lead to a significant fragment at m/z 140. Cleavage of the propan-2-yl group (43 Da) would result in a fragment at m/z 143. Other common fragmentation pathways for piperidinone rings, such as alpha-cleavage adjacent to the carbonyl group, would also be anticipated.
X-ray Crystallography for Solid-State Molecular Structure Determination
While no specific X-ray crystallographic data for this compound has been reported, the solid-state conformation can be inferred from studies on analogous piperidine (B6355638) derivatives. researchgate.net The piperidin-2-one ring is expected to adopt a chair or a twisted-chair conformation to minimize steric strain. The bulky propan-2-yl and nitro groups would likely occupy equatorial positions to reduce 1,3-diaxial interactions, leading to a more stable conformation. A single crystal X-ray diffraction study would provide definitive information on bond lengths, bond angles, and the precise three-dimensional arrangement of the atoms in the crystal lattice.
Theoretical and Computational Investigations of 5 Nitro 6 Propan 2 Yl Piperidin 2 One
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These methods would be essential for elucidating the structural and electronic properties of 5-Nitro-6-(propan-2-yl)piperidin-2-one.
Density Functional Theory (DFT) Studies of Ground State Properties
Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the ground-state properties of molecules. A typical DFT study on this compound would involve selecting a suitable functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation in an approximate manner.
The primary outputs of such a study would be the optimized molecular geometry, providing precise bond lengths, bond angles, and dihedral angles. This would reveal the preferred spatial orientation of the nitro group, the propan-2-yl substituent, and the conformation of the piperidin-2-one ring. Furthermore, electronic properties such as total energy, dipole moment, and atomic charges would be calculated, offering insights into the molecule's stability and polarity.
Table 1: Hypothetical DFT-Calculated Ground State Properties (Note: This table is illustrative of the data that would be generated from a DFT study and is not based on actual published results.)
| Property | Predicted Value |
|---|---|
| Total Energy (Hartree) | Data not available |
| Dipole Moment (Debye) | Data not available |
Ab Initio and Semi-Empirical Methodologies
Beyond DFT, other quantum chemical methods could be employed. Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, offer higher levels of theory and potentially greater accuracy, though at a significantly higher computational cost. These would be used to benchmark the results from DFT calculations.
Semi-empirical methods (e.g., AM1, PM3) provide a faster, though less accurate, alternative for preliminary calculations or for studying very large systems. These methods would be suitable for an initial exploration of the potential energy surface of this compound.
Analysis of Molecular Orbitals (HOMO-LUMO) and Electronic Transitions
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability and is instrumental in predicting the electronic absorption spectra.
A computational study would map the spatial distribution of the HOMO and LUMO across the molecular structure of this compound. This would likely show the HOMO localized on the electron-rich parts of the molecule, while the LUMO would be concentrated around the electron-withdrawing nitro group. Time-Dependent DFT (TD-DFT) calculations would be used to predict the electronic transitions, which correspond to the absorption of light and are fundamental to the molecule's UV-Visible spectrum.
Table 2: Hypothetical Frontier Molecular Orbital Data (Note: This table illustrates the kind of data a molecular orbital analysis would provide and is not based on published findings.)
| Parameter | Predicted Value |
|---|---|
| HOMO Energy (eV) | Data not available |
| LUMO Energy (eV) | Data not available |
| HOMO-LUMO Gap (eV) | Data not available |
Electrostatic Potential Surface (MEP) Mapping
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map is plotted onto the molecule's electron density surface, with different colors representing different values of the electrostatic potential.
For this compound, an MEP map would be expected to show regions of negative potential (typically colored red) around the electronegative oxygen atoms of the nitro and carbonyl groups, indicating sites susceptible to electrophilic attack. Regions of positive potential (typically blue) would be expected around the hydrogen atoms, particularly the amide N-H, identifying them as potential sites for nucleophilic interaction.
Vibrational Frequency Analysis and Spectroscopic Property Prediction
Vibrational frequency analysis is a standard computational output that serves two main purposes: to confirm that the optimized geometry corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to the atomic coordinates, a set of vibrational modes and their corresponding frequencies can be determined.
This analysis would allow for the theoretical prediction of the vibrational spectrum of this compound. Specific vibrational modes could be assigned to the stretching and bending of key functional groups, such as the C=O stretch of the lactam, the N-H stretch, the symmetric and asymmetric stretches of the NO2 group, and the various C-H vibrations of the alkyl substituents. These predicted spectra could then be used to aid in the interpretation of experimental spectroscopic data.
Conformational Search Algorithms and Energy Profile Calculations
Due to the flexibility of the piperidin-2-one ring and the rotational freedom of the propan-2-yl substituent, this compound can exist in multiple conformations. A conformational search would be necessary to identify the various low-energy conformers and to determine the global minimum energy structure.
Computational methods such as systematic grid searches or stochastic methods like molecular dynamics simulations would be employed to explore the potential energy surface. The relative energies of the different stable conformers would be calculated, and the energy barriers for interconversion between them could be determined by locating the transition state structures. This would provide a comprehensive understanding of the molecule's conformational landscape and how its shape influences its properties.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate mechanisms of chemical reactions. researchgate.net For this compound, computational studies are pivotal in mapping out potential reaction pathways, identifying transition states, and calculating activation energies. These investigations provide a microscopic view of how the molecule behaves during chemical transformations, such as nucleophilic substitution or ring-opening reactions.
The presence of a nitro group (-NO2), a strong electron-withdrawing group, significantly influences the reactivity of the piperidinone ring. researchgate.net Computational models can predict how this group affects the electron density distribution across the molecule, thereby identifying sites susceptible to nucleophilic or electrophilic attack. For instance, in a hypothetical reaction, DFT calculations can model the approach of a nucleophile to the carbon atom adjacent to the nitro group, calculating the energy profile of the reaction as it proceeds from reactants to products via a transition state.
A typical computational study on the reaction mechanism would involve the following steps:
Geometry Optimization: The three-dimensional structures of the reactants, products, and any intermediates or transition states are optimized to find their lowest energy conformations.
Frequency Calculations: These calculations are performed to confirm the nature of the stationary points on the potential energy surface. Reactants and products will have all real frequencies, while a transition state is characterized by a single imaginary frequency.
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactants and products, confirming that the identified transition state is correct for the reaction under study.
These computational approaches offer valuable insights into the regio- and stereoselectivity of reactions involving this compound, guiding synthetic chemists in the design of efficient and selective synthetic routes. chemrxiv.orgmdpi.com
Topological Analysis (e.g., AIM, ELF, RDG) for Bonding Characteristics
To gain a deeper understanding of the bonding within this compound, researchers employ topological analysis methods such as the Quantum Theory of Atoms in Molecules (QTAIM), the Electron Localization Function (ELF), and the Reduced Density Gradient (RDG). researchgate.netnih.gov These techniques analyze the electron density and its derivatives to characterize the nature of chemical bonds and non-covalent interactions.
Quantum Theory of Atoms in Molecules (QTAIM): This method, also known as Bader's theory, partitions the electron density of a molecule into atomic basins. nih.gov The analysis of critical points in the electron density allows for the characterization of bond paths and the nature of the interactions (covalent, ionic, hydrogen bonds, etc.). For this compound, QTAIM can be used to quantify the strength of the C-N, C-C, and C=O bonds within the piperidinone ring and to investigate intramolecular hydrogen bonds that may contribute to its conformational stability.
Electron Localization Function (ELF): The ELF provides a measure of the likelihood of finding an electron pair in a given region of space. nih.gov It is particularly useful for visualizing the locations of core electrons, bonding electron pairs, and lone pairs. In the context of this compound, an ELF analysis would clearly delineate the covalent bonds and the lone pairs on the oxygen and nitrogen atoms, providing a visual representation of the molecule's electronic structure.
| Interaction Type | Typical RDG Value (a.u.) | Electron Density (ρ) Range (a.u.) | Color in Visualization |
| Strong Hydrogen Bonds | Low | High | Blue |
| Van der Waals Interactions | Low | Low | Green |
| Steric Repulsion | High | Low | Red |
This table presents typical values and color codes used in RDG analysis visualizations for different types of non-covalent interactions.
Thermodynamic Stability Predictions of Isomers and Reaction Intermediates
Computational chemistry provides a robust framework for predicting the thermodynamic stability of different isomers and reaction intermediates of this compound. mdpi.com By calculating the electronic energies and applying corrections for zero-point vibrational energy, thermal energy, and entropy, it is possible to determine the relative Gibbs free energies of various species.
Due to the presence of chiral centers at positions 5 and 6 of the piperidinone ring, this compound can exist as multiple stereoisomers (diastereomers and enantiomers). Computational methods can be used to calculate the relative stabilities of these isomers. For example, the relative energies of the cis and trans isomers with respect to the substituents on the ring can be determined.
| Isomer | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |
| (5R,6R) | 0.00 | 0.00 |
| (5S,6S) | 0.00 | 0.00 |
| (5R,6S) | +1.5 | +1.2 |
| (5S,6R) | +1.5 | +1.2 |
This is an illustrative data table showing hypothetical relative energies for the stereoisomers of this compound. The (5R,6R) and (5S,6S) enantiomers would have identical energies, as would the (5R,6S) and (5S,6R) pair. The values indicate that the R,R/S,S pair is likely more stable than the R,S/S,R pair.
Derivatives and Analogues of 5 Nitro 6 Propan 2 Yl Piperidin 2 One: Synthesis and Chemical Properties
Systematic Chemical Modification of the Nitro Group
The nitro group is a versatile functional group that strongly influences the electronic properties of the piperidinone ring, making it a key site for chemical modification. nih.govresearchgate.net Its strong electron-withdrawing nature activates the scaffold for various transformations. mdpi.comsvedbergopen.com
Reduction to Amino Group: One of the most common modifications is the reduction of the nitro group to an amine. This transformation dramatically alters the electronic and steric properties of the molecule, converting an electron-withdrawing group into an electron-donating one. Standard reducing agents such as H₂/Pd-C, SnCl₂, or Fe/HCl can be employed for this purpose. The resulting aminopiperidinone can serve as a versatile intermediate for further functionalization, such as acylation, alkylation, or sulfonylation, to introduce a wide array of substituents.
Denitration: The nitro group can also be removed through protodenitration or reductive denitration reactions. For instance, treatment with tributyltin hydride and a radical initiator like AIBN can effectively replace the nitro group with a hydrogen atom. beilstein-journals.org This allows for the synthesis of analogues that lack the strong electronic influence of the nitro group, providing valuable structure-activity relationship insights.
Displacement Reactions: The nitro group can activate adjacent positions for nucleophilic substitution reactions. While not a direct modification of the nitro group itself, its presence is crucial for the reaction to proceed. This allows for the introduction of various nucleophiles, leading to a diverse set of substituted piperidinones.
Cycloaddition Reactions: The electron-deficient nature of the nitroalkene moiety within the piperidinone ring allows it to participate in cycloaddition reactions, such as Diels-Alder reactions, with electron-rich dienes. mdpi.com This provides a pathway to more complex, fused-ring systems.
Structural Variations within the Piperidinone Ring
Alterations to the piperidinone ring itself, including substitution patterns and the formation of fused or spiro-cyclic systems, are crucial for exploring the conformational space and potential interactions of these molecules.
Exploration of Different Substitution Patterns on the Piperidinone Core
The piperidinone core can be functionalized at various positions to introduce a range of substituents. Multi-component reactions are often employed for the efficient, one-pot synthesis of polysubstituted piperidinones. researchgate.net These reactions can involve aldehydes, amines, and activated methylene (B1212753) compounds to construct the piperidinone ring with multiple points of diversity. For example, a nitro-Mannich/lactamization cascade can be utilized for the stereoselective synthesis of heavily decorated 5-nitropiperidin-2-ones. beilstein-journals.org This method allows for the introduction of substituents at the C3, C4, and C6 positions with good control over the stereochemistry.
Further modifications can be achieved through standard organic transformations. For instance, alkylation at the C3 position can be achieved by deprotonation with a strong base followed by reaction with an alkyl halide. The carbonyl group at C2 can also be a site for modification, although this would alter the fundamental piperidinone structure.
Synthesis of Fused and Spiro-cyclic Systems Incorporating the Piperidinone Ring
Fused Systems: The synthesis of fused ring systems can be achieved through various cyclization strategies. Intramolecular reactions, where a substituent on the piperidinone ring reacts with another part of the molecule, are a common approach. researchgate.net For example, an intramolecular Heck reaction can be used to form a new ring fused to the piperidinone core. nih.gov Diels-Alder reactions, as mentioned earlier, can also lead to the formation of fused bicyclic or polycyclic systems. mdpi.com
Spiro-cyclic Systems: Spiro-cyclic systems, where two rings share a single atom, offer unique three-dimensional structures. nih.gov The synthesis of spiro-piperidinones can be accomplished through several methods. One approach involves the [3+2] cycloaddition reaction of azomethine ylides with suitable dipolarophiles. researchgate.net Another method is the palladium-catalyzed cycloisomerization of enynes, which can lead to the formation of spiro-fused systems. researchgate.net The synthesis of spiro-heterocyclic steroids has also been explored, demonstrating the versatility of spiro-annulation reactions. nih.gov
Analogues with Alterations to the Propan-2-yl Substituent
The propan-2-yl (isopropyl) group at the C6 position of the piperidinone ring can be varied to probe the impact of steric bulk and lipophilicity in this region of the molecule.
Synthesis of Analogues with Different Alkyl Groups: A straightforward approach to modifying the C6 substituent is to use different aldehydes in the initial ring-forming reaction. For instance, in a multi-component synthesis, replacing isobutyraldehyde (B47883) with other aliphatic or aromatic aldehydes would lead to analogues with different groups at the C6 position. beilstein-journals.org
Functionalized Substituents: It is also possible to introduce functional groups into the C6 substituent. This could be achieved by using a functionalized aldehyde in the synthesis or by post-synthesis modification of an existing substituent. For example, a C6-benzyl group could be further functionalized on the aromatic ring.
The following table summarizes some examples of possible alterations to the propan-2-yl substituent and the corresponding starting aldehydes that could be used in a multi-component synthesis.
| Desired C6-Substituent | Corresponding Aldehyde |
| Methyl | Acetaldehyde |
| Ethyl | Propionaldehyde |
| Phenyl | Benzaldehyde |
| 4-Methoxyphenyl | Anisaldehyde beilstein-journals.org |
| 2-Furyl | Furfural |
Synthesis and Properties of N-Substituted Piperidinone Analogues
The nitrogen atom of the piperidinone ring is a key position for introducing substituents, which can significantly impact the compound's properties, including its conformation and potential biological activity. researchgate.net
N-Alkylation and N-Arylation: The secondary amine of the piperidinone ring can be readily alkylated or arylated using standard methods such as reaction with alkyl halides or aryl halides under basic conditions. A variety of substituents, including simple alkyl chains, benzyl (B1604629) groups, and substituted aryl rings, can be introduced at this position. nih.gov
N-Acylation and N-Sulfonylation: Acyl and sulfonyl groups can also be introduced at the nitrogen atom. N-acylation can be achieved by reacting the piperidinone with an acyl chloride or anhydride. Similarly, N-sulfonylation can be performed using a sulfonyl chloride. These modifications introduce electron-withdrawing groups, which can alter the chemical properties of the piperidinone ring.
Synthesis via N-Substituted Amines: Alternatively, N-substituted piperidinones can be synthesized directly by using a primary amine in the initial ring-forming reaction instead of ammonia (B1221849) or an ammonium (B1175870) salt. nih.gov This approach allows for the incorporation of a wide range of N-substituents from the outset of the synthesis.
Chemo- and Regioselective Synthesis of Substituted Derivatives
Achieving chemo- and regioselectivity is crucial when synthesizing complex substituted derivatives of 5-Nitro-6-(propan-2-yl)piperidin-2-one, especially when multiple reactive sites are present in the molecule.
Chemoselectivity: Chemoselectivity refers to the preferential reaction of one functional group over another. For example, when reducing a molecule containing both a nitro group and a carbonyl group, careful selection of the reducing agent is necessary to selectively reduce the nitro group without affecting the carbonyl. Sodium borohydride, for instance, would typically reduce the carbonyl group, while catalytic hydrogenation might reduce both. Specific conditions can often be found to achieve the desired chemoselectivity.
Regioselectivity: Regioselectivity is the preference for bond formation at one position over another. In the context of the piperidinone ring, this is important when introducing new substituents. For example, in the alkylation of the piperidinone, regioselectivity between the nitrogen and the α-carbon (C3) can be an issue. The choice of base and reaction conditions can often be used to control the site of alkylation. Similarly, in electrophilic aromatic substitution on an N-aryl substituted piperidinone, the directing effects of the piperidinone ring will influence the position of substitution on the aryl ring.
The stereoselective synthesis of substituted piperidines is also a significant area of research, with methods such as organocatalysis and chiral auxiliaries being employed to control the stereochemistry of the newly formed chiral centers. mdpi.com
Interconversion Strategies between this compound and Related Heterocycles
The chemical structure of this compound, featuring a saturated nitrogen heterocycle with a lactam functionality and a nitro group, offers multiple avenues for transformation into other heterocyclic systems. These interconversions are valuable for creating diverse molecular scaffolds for various scientific applications. The strategies for these transformations typically target the piperidinone ring itself or leverage the reactivity of the nitro group.
Key interconversion pathways include ring dehydrogenation, functional group manipulation followed by cyclization, and ring transformation reactions. These methods allow for the conversion of the piperidinone core into aromatic or partially saturated pyridinones, as well as entirely different heterocyclic frameworks.
Ring Dehydrogenation to Pyridinone Derivatives
A common strategy to convert saturated piperidinone rings into their unsaturated counterparts involves dehydrogenation. This process introduces double bonds into the ring, leading to the formation of dihydropyridinones or fully aromatic pyridin-2-ones. A typical method for such a transformation involves a selenation-oxidation-elimination sequence. youtube.com For instance, the N-protected piperidin-2-one can be treated with a strong base like lithium diisopropylamide (LDA) to form an enolate, which then reacts with phenylselenyl chloride. Subsequent oxidation of the resulting α-phenylseleno lactam with an oxidant such as hydrogen peroxide leads to a syn-elimination reaction, yielding the α,β-unsaturated lactam, a 5,6-dihydropyridin-2(1H)-one. youtube.com Further oxidation under more vigorous conditions could potentially lead to the fully aromatic 2-pyridone ring system.
| Starting Material | Reagents | Intermediate | Product | Transformation Type |
| N-Boc-5-Nitro-6-(propan-2-yl)piperidin-2-one | 1. LDA, THF, -78°C2. PhSeCl | N-Boc-3-(phenylselanyl)-5-nitro-6-(propan-2-yl)piperidin-2-one | N-Boc-5-Nitro-6-(propan-2-yl)-5,6-dihydropyridin-2(1H)-one | Dehydrogenation |
| N-Boc-5-Nitro-6-(propan-2-yl)-5,6-dihydropyridin-2(1H)-one | Oxidizing Agent (e.g., Pd/C, high temp.) | - | N-Boc-5-Nitro-6-(propan-2-yl)pyridin-2(1H)-one | Aromatization |
Transformations via the Nitro Group
The nitro group is a versatile functional handle for initiating heterocyclic interconversions. A primary transformation is its reduction to an amino group, which can then participate in subsequent cyclization reactions.
Reduction and Subsequent Cyclization: The reduction of the nitro group in this compound yields 5-Amino-6-(propan-2-yl)piperidin-2-one. This reduction can be achieved using various methods, including catalytic hydrogenation (e.g., H₂, Pd/C) or chemical reducing agents. The resulting vicinal amino lactam is a valuable intermediate for synthesizing fused bicyclic heterocycles. For example, condensation of the amino-lactam with 1,2-dicarbonyl compounds can lead to the formation of fused pyrazine (B50134) rings, while reaction with β-ketoesters could yield fused pyridinone systems. The electrochemical reduction of nitro groups to amino groups is also a well-established method in heterocyclic chemistry. mdpi.com
| Starting Material | Reagents for Step 1 (Reduction) | Intermediate | Reagents for Step 2 (Cyclization) | Final Heterocycle |
| This compound | H₂, Pd/C or SnCl₂, HCl | 5-Amino-6-(propan-2-yl)piperidin-2-one | Glyoxal | Tetrahydro-1H-pyrrolo[2,3-b]pyrazin-2(6H)-one derivative |
| This compound | H₂, Pd/C or SnCl₂, HCl | 5-Amino-6-(propan-2-yl)piperidin-2-one | Ethyl acetoacetate | Fused Pyridinone System |
Ring Transformation Reactions
More complex interconversions involve the cleavage and reformation of the piperidinone ring. Such ring transformations can lead to the synthesis of different heterocyclic or even carbocyclic systems. These reactions are often initiated by nucleophilic attack on the ring, particularly in nitro-activated systems. researchgate.net
Nucleophilic Ring Opening and Recyclization: The presence of the electron-withdrawing nitro group can make the piperidinone ring susceptible to nucleophilic attack. Strong bases or nucleophiles could potentially open the lactam ring. The resulting open-chain intermediate could then be induced to recyclize in a different manner. For example, treatment with a strong base could lead to ring opening, and if a suitable internal or external electrophile is present, a new ring could be formed. While specific examples for this exact piperidinone are not detailed, the general principle of converting one heterocyclic ring into another via nucleophilic addition and rearrangement (ANRORC mechanism) is known, particularly for nitro-substituted heterocycles like 5-nitropyrimidine. researchgate.net Such pathways could potentially convert the piperidinone ring into other systems like substituted pyridines or pyrimidines, depending on the reagents and reaction conditions. researchgate.net
Mechanistic Studies in the Organic Chemistry of 5 Nitro 6 Propan 2 Yl Piperidin 2 One
Detailed Reaction Mechanisms for Key Synthetic Transformations
The primary synthetic route to 5-Nitro-6-(propan-2-yl)piperidin-2-one and related structures is a versatile and highly stereoselective nitro-Mannich/lactamisation cascade reaction. beilstein-journals.orgnih.gov This multicomponent reaction efficiently constructs the substituted piperidinone core from simple precursors in a single pot.
A γ-nitro carbonyl compound, typically a γ-nitro ester, which serves as the nucleophile.
An aldehyde, such as propanal, which reacts with an amine to form an electrophilic imine.
A primary amine, which acts as the nitrogen source for the piperidine (B6355638) ring.
The cascade proceeds through two key mechanistic steps:
Step 1: Nitro-Mannich Reaction: The reaction is initiated by the formation of an imine in situ from the condensation of the aldehyde and the primary amine. The γ-nitro ester is deprotonated at the carbon alpha to both the nitro and ester groups, forming a nitronate intermediate. This nucleophilic nitronate then attacks the electrophilic carbon of the imine. This C-C bond-forming step is a nitro-Mannich reaction (or aza-Henry reaction), which generates a β-nitroamine intermediate. d-nb.infocore.ac.uk
Step 2: Lactamisation: The newly formed secondary amine in the β-nitroamine intermediate undergoes an intramolecular nucleophilic attack on the carbonyl carbon of the ester group. This irreversible cyclization step forms the six-membered δ-lactam ring and eliminates the alcohol moiety of the ester (e.g., methanol (B129727) or ethanol), yielding the final 5-nitropiperidin-2-one product. beilstein-journals.org
This cascade approach is powerful because it rapidly builds molecular complexity by forming two new C-C bonds and one new C-N bond, while simultaneously setting up multiple stereocenters. nih.gov
Identification and Characterization of Reaction Intermediates
The nitro-Mannich/lactamisation cascade proceeds through several transient intermediates that are generally not isolated. Their existence is inferred from the established mechanisms of the individual reactions that constitute the cascade.
Iminium Ion: Formed from the protonation of the in situ-generated imine, this is the key electrophilic species attacked by the nucleophile. core.ac.uk
Nitronate: This is the nucleophilic species formed upon deprotonation of the γ-nitro ester starting material under basic or neutral conditions. Its stability is enhanced by the electron-withdrawing nature of both the nitro and ester groups.
Open-Chain β-Nitroamine: This is the principal intermediate formed after the nitro-Mannich step. It is a linear molecule containing the complete carbon and nitrogen backbone of the final product before cyclization. In the context of the one-pot cascade, this intermediate is immediately consumed in the subsequent lactamisation step and is therefore not typically observed or characterized. nih.gov The efficiency of the cascade relies on the rapid conversion of this intermediate to the final, thermodynamically stable cyclic product.
Stereochemical Pathways and Origins of Stereoselectivity
A defining feature of the nitro-Mannich/lactamisation cascade is its exceptionally high level of diastereoselectivity, often producing the piperidin-2-one as a single diastereomer. beilstein-journals.orgnih.gov The reaction creates new stereocenters at positions C5 and C6 (and potentially others depending on the substrates), and their relative configuration is tightly controlled.
Several mechanistic scenarios have been proposed to account for this high stereocontrol: beilstein-journals.orgd-nb.info
Kinetically-Controlled Diastereoselective Nitro-Mannich Step: The initial C-C bond formation could be intrinsically highly diastereoselective, with this stereochemistry being locked in by the subsequent rapid lactamisation.
Thermodynamic Control via Reversible Nitro-Mannich Step: A more plausible explanation posits that the initial nitro-Mannich reaction is fast and reversible, potentially forming multiple diastereomeric β-nitroamine intermediates. However, the subsequent lactamisation step is irreversible. According to the Curtin-Hammett principle, the final product distribution is therefore controlled by the relative rates of cyclization of these intermediates. The diastereomer that can adopt the lowest energy transition state for cyclization will be preferentially converted into the final product, which is typically the most thermodynamically stable piperidinone. beilstein-journals.orgd-nb.info In this model, the final product has all large substituents in equatorial positions to minimize steric strain.
Crystallisation-Induced Diastereomeric Transformation (CIDT): In certain cases, the observed high diastereoselectivity may be driven by the preferential crystallization of one diastereomer from the reaction mixture. This represents a powerful thermodynamic driving force, where the equilibrium between the intermediates shifts towards the formation of the least soluble, and therefore precipitating, product. nih.govresearchgate.net This phenomenon has been observed and confirmed in related systems, where epimerization experiments showed that other diastereomers convert to the major, isolated product under simulated reaction conditions. researchgate.net
The prevailing view is that the reaction's stereochemical outcome is governed by thermodynamic factors, either through a reversible first step followed by an irreversible cyclization of the most stable intermediate conformation or through a crystallization-driven equilibrium shift. beilstein-journals.org
| Starting γ-Nitro Compound | Aldehyde | Amine | Product | Diastereomeric Ratio (dr) | Yield | Reference |
|---|---|---|---|---|---|---|
| γ-Nitro-δ-valerolactam | Formaldehyde | Allylamine | Product 1a | Single Diastereomer | 90% | nih.gov |
| γ-Nitro-δ-valerolactone | Formaldehyde | Allylamine | Product 1b | Single Diastereomer | Moderate | nih.gov |
| Methyl 2-acetyl-4-nitrobutanoate | Formaldehyde | Benzylamine | Product 1h | Single Diastereomer | Good | beilstein-journals.org |
| Ethyl 2-(furan-2-carbonyl)-4-nitrobutanoate | Formaldehyde | Butylamine | Product 1i | Single Diastereomer | 82% | beilstein-journals.org |
Kinetic and Thermodynamic Investigations of Reaction Rates and Equilibria
While specific quantitative rate constants have not been reported for the synthesis of this compound, the mechanistic rationale is deeply rooted in the principles of kinetic and thermodynamic control. libretexts.orgmasterorganicchemistry.com
The stereochemical outcome of the cascade is best understood as being under thermodynamic control. youtube.com This arises from the proposed reversibility of the initial nitro-Mannich step. This reversibility allows for the equilibration of the diastereomeric open-chain intermediates. The subsequent intramolecular lactamisation is the rate-determining and irreversible step that funnels the equilibrating mixture of intermediates towards the most stable product. d-nb.info
Computational Validation of Proposed Mechanisms
The proposed mechanisms, particularly the origins of stereoselectivity, are based on well-established principles of physical organic chemistry and experimental observations such as epimerization studies. researchgate.net However, detailed computational studies, such as Density Functional Theory (DFT) calculations, specifically modeling the transition states of the nitro-Mannich/lactamisation cascade for 5-nitropiperidin-2-ones, have not been extensively reported in the literature.
Such computational analyses would be invaluable for:
Calculating the relative energies of the different diastereomeric β-nitroamine intermediates.
Modeling the transition state structures and activation energies for the irreversible lactamisation step for each diastereomeric pathway.
Validating the hypothesis that the thermodynamically most stable product is formed preferentially by confirming it proceeds through the lowest energy transition state.
Providing a quantitative basis for the high diastereoselectivity observed experimentally.
In the absence of specific computational validation for this system, the mechanistic proposals remain well-reasoned hypotheses grounded in experimental outcomes and established chemical theory.
Q & A
Q. What are the primary synthetic routes for 5-Nitro-6-(propan-2-yl)piperidin-2-one, and how are reaction conditions optimized?
Answer:
- Nitro-substitution strategies : Nitration of the piperidinone ring typically requires mixed acid systems (e.g., HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration. The propan-2-yl group may necessitate steric protection during nitration to direct regioselectivity .
- Reductive alkylation : Post-nitration, alkylation of the piperidine nitrogen with isopropyl halides can proceed via SN2 mechanisms in polar aprotic solvents (e.g., DMF) with bases like K₂CO₃ to deprotonate intermediates .
- Optimization : Monitor via TLC or HPLC. Adjust solvent polarity (e.g., DCM vs. THF) to improve yield. Use catalytic additives (e.g., KI for halide exchange) to enhance reactivity .
Q. How is the structural identity of this compound confirmed post-synthesis?
Answer:
- X-ray crystallography : Refine structures using SHELX software to resolve bond lengths and angles, particularly critical for verifying nitro-group orientation and isopropyl stereochemistry .
- Spectroscopic validation :
Advanced Research Questions
Q. How can computational modeling resolve contradictions in experimental data (e.g., unexpected regiochemistry in nitration)?
Answer:
- DFT calculations : Use Gaussian or ORCA to model transition states and predict regioselectivity. Compare activation energies for nitration at C5 vs. competing positions.
- Docking studies : If the compound has biological targets (e.g., enzyme inhibition), molecular dynamics simulations can validate binding modes inconsistent with activity assays .
- Validation : Cross-reference computed NMR shifts (via GIAO method) with experimental data to identify outliers caused by solvent effects or tautomerism .
Q. What analytical strategies address low reproducibility in biological activity assays for this compound?
Answer:
- Purity verification : Quantify impurities via UPLC-MS (e.g., HY-50071 from MedChemExpress standards) to rule out contaminants affecting bioactivity .
- Dose-response normalization : Use Hill plots to account for non-linear behavior in enzyme inhibition assays. Include positive controls (e.g., known kinase inhibitors) to calibrate assay conditions .
- Batch variability : Pre-treat samples with activated charcoal to remove trace solvents or byproducts from synthesis .
Safety and Handling in Academic Settings
Q. What precautions are critical when handling this compound in laboratory settings?
Answer:
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and reactions due to potential dust inhalation .
- Spill management : Neutralize spills with damp sand; avoid water to prevent dissolution and environmental contamination .
- Storage : Store in amber glass under inert gas (Ar/N₂) at –20°C to prevent nitro-group degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
